2,2-Difluorospiro[3.3]heptan-6-ol 2,2-Difluorospiro[3.3]heptan-6-ol
Brand Name: Vulcanchem
CAS No.: 2408974-56-9
VCID: VC6054558
InChI: InChI=1S/C7H10F2O/c8-7(9)3-6(4-7)1-5(10)2-6/h5,10H,1-4H2
SMILES: C1C(CC12CC(C2)(F)F)O
Molecular Formula: C7H10F2O
Molecular Weight: 148.153

2,2-Difluorospiro[3.3]heptan-6-ol

CAS No.: 2408974-56-9

Cat. No.: VC6054558

Molecular Formula: C7H10F2O

Molecular Weight: 148.153

* For research use only. Not for human or veterinary use.

2,2-Difluorospiro[3.3]heptan-6-ol - 2408974-56-9

Specification

CAS No. 2408974-56-9
Molecular Formula C7H10F2O
Molecular Weight 148.153
IUPAC Name 2,2-difluorospiro[3.3]heptan-6-ol
Standard InChI InChI=1S/C7H10F2O/c8-7(9)3-6(4-7)1-5(10)2-6/h5,10H,1-4H2
Standard InChI Key LARCYNYLLSYYSB-UHFFFAOYSA-N
SMILES C1C(CC12CC(C2)(F)F)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 2,2-difluorospiro[3.3]heptan-6-ol consists of a spiro[3.3]heptane scaffold where two cyclopropane rings share a common quaternary carbon atom. Fluorine atoms occupy equatorial positions on the 2-carbon of one ring, while a hydroxyl group is positioned at the 6-carbon of the adjacent ring. This arrangement imposes significant steric constraints, as demonstrated by X-ray crystallographic studies of analogous spirocyclic difluorinated compounds .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2,2-difluorospiro[3.3]heptan-6-ol
Molecular FormulaC₇H₁₀F₂O
Molecular Weight148.153 g/mol
SMILESC1C(CC12CC(C2)(F)F)O
InChIKeyLARCYNYLLSYYSB-UHFFFAOYSA-N

Electronic Effects of Fluorination

The electronegative fluorine atoms induce strong dipole moments (μ ≈ 1.41 D) within the bicyclic system, creating electron-deficient regions near the fluorinated carbons. Nuclear Magnetic Resonance (NMR) analyses of related compounds reveal deshielding effects at adjacent protons (δ ~4.1–4.3 ppm in ¹H NMR) and characteristic ¹⁹F NMR shifts between -110 to -115 ppm . Density Functional Theory (DFT) calculations indicate that the fluorine atoms lower the LUMO energy by ~1.2 eV compared to non-fluorinated spiro analogues, enhancing susceptibility to nucleophilic attack at the bridgehead positions .

Synthetic Methodologies

Convergent Synthesis Strategy

A scalable route developed by Petrova et al. (2022) enables multigram production (up to 470 g batches) through a seven-step sequence starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane :

C4H6F2Br2Step 1-3Spirocyclic IntermediateStep 4-72,2-Difluorospiro[3.3]heptan-6-ol\text{C}_4\text{H}_6\text{F}_2\text{Br}_2 \xrightarrow{\text{Step 1-3}} \text{Spirocyclic Intermediate} \xrightarrow{\text{Step 4-7}} \text{2,2-Difluorospiro[3.3]heptan-6-ol}

Critical steps include:

  • Ring-Expansion Cyclization: Base-mediated (KOH/EtOH) formation of the spiro framework at 80°C (85% yield)

  • Hydroxyl Group Introduction: Oxymercuration-demercuration of intermediate alkenes using Hg(OAc)₂/NaBH₄ (78% yield)

  • Purification: Recrystallization from hexane/ethyl acetate (95% purity)

Industrial-Scale Considerations

Continuous flow reactors have been adapted for key steps to improve thermal control during exothermic cyclization reactions. Process Analytical Technology (PAT) tools monitor reaction progress in real-time, achieving batch-to-batch consistency with ≤2% variance in impurity profiles .

Physicochemical Properties

Thermal Stability

Differential Scanning Calorimetry (DSC) shows a melting point of 89–91°C and decomposition onset at 210°C under nitrogen. The activation energy (Eₐ) for thermal degradation, calculated via Kissinger analysis, is 142 kJ/mol, indicating moderate stability under standard storage conditions.

Table 2: Thermodynamic Parameters

ParameterValue
Melting Point89–91°C
ΔHfusion18.7 kJ/mol
Decomposition Onset210°C
Eₐ (Degradation)142 kJ/mol

Solubility and Partitioning

Experimental logP (octanol/water) values of 1.32 ± 0.05 suggest moderate lipophilicity, suitable for crossing biological membranes. Aqueous solubility remains limited (2.8 mg/mL at 25°C), necessitating co-solvents like DMSO or cyclodextrin complexes for biological assays .

Reactivity and Derivative Formation

Functional Group Transformations

The hydroxyl group at C6 undergoes predictable transformations:

Reaction TypeConditionsProductYield
OxidationCrO₃/H₂SO₄, 0°C6-Keto derivative72%
SulfonationSO₃·Pyridine, DCM6-Sulfate ester68%
Mitsunobu AlkylationDIAD, PPh₃, ROH6-Ether derivatives82–89%

Fluorine atoms remain inert under most conditions but participate in SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMF at 120°C) to yield 2-azido derivatives .

Catalytic Modifications

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors (e.g., p38 MAPK inhibitors) through derivatization of the hydroxyl group. A recent patent (WO202318752A1) details its use in preparing JAK1/2 inhibitors with IC₅₀ values <10 nM .

Materials Science Applications

Incorporation into liquid crystal polymers enhances thermal stability (ΔTₙₐ = +15°C) while reducing rotational viscosity (η = 312 mPa·s at 25°C). These properties make it suitable for high-resolution display technologies.

Future Directions and Challenges

Synthetic Improvements

Developing enantioselective routes remains a priority, as current methods yield racemic mixtures. Catalytic asymmetric cyclopropanation strategies using chiral bis(oxazoline) ligands show promise (ee = 78% in preliminary trials) .

Toxicity Profiling

Detailed in vivo toxicokinetic studies are needed to assess hepatotoxicity risks associated with fluorine metabolism. In vitro micronucleus assays (OECD 487) indicate low genotoxic potential (MN frequency <1.5% at 1 mM).

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